N-(2-chlorophenyl)-6-[4-(trifluoromethyl)piperidin-1-yl]pyridine-3-carboxamide
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Overview
Description
N-(2-chlorophenyl)-6-[4-(trifluoromethyl)piperidin-1-yl]pyridine-3-carboxamide is a complex organic compound characterized by the presence of a chlorophenyl group, a trifluoromethyl-substituted piperidine ring, and a pyridine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-6-[4-(trifluoromethyl)piperidin-1-yl]pyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Chlorophenyl Intermediate: The synthesis begins with the chlorination of a phenyl ring to introduce the chlorine atom at the desired position.
Piperidine Ring Formation:
Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under appropriate conditions.
Pyridine Carboxamide Formation: The final step involves the formation of the pyridine carboxamide moiety through a coupling reaction between the chlorophenyl-piperidine intermediate and a pyridine carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-6-[4-(trifluoromethyl)piperidin-1-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and pyridine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various halogenating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions.
Scientific Research Applications
N-(2-chlorophenyl)-6-[4-(trifluoromethyl)piperidin-1-yl]pyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including interactions with specific enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-6-[4-(trifluoromethyl)piperidin-1-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The piperidine ring and pyridine carboxamide moiety contribute to the compound’s binding affinity and specificity for its targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorophenyl)-6-[4-(methyl)piperidin-1-yl]pyridine-3-carboxamide: This compound lacks the trifluoromethyl group, which can significantly alter its chemical and biological properties.
N-(2-chlorophenyl)-6-[4-(fluoromethyl)piperidin-1-yl]pyridine-3-carboxamide: The presence of a fluoromethyl group instead of a trifluoromethyl group can affect the compound’s reactivity and interactions with biological targets.
Uniqueness
N-(2-chlorophenyl)-6-[4-(trifluoromethyl)piperidin-1-yl]pyridine-3-carboxamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
N-(2-chlorophenyl)-6-[4-(trifluoromethyl)piperidin-1-yl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClF3N3O/c19-14-3-1-2-4-15(14)24-17(26)12-5-6-16(23-11-12)25-9-7-13(8-10-25)18(20,21)22/h1-6,11,13H,7-10H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQLSHWJYMYLTEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C2=NC=C(C=C2)C(=O)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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